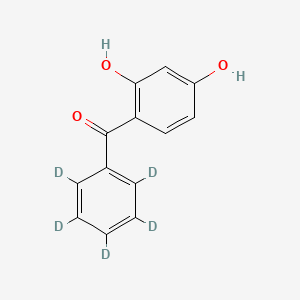

2,4-Dihydroxybenzophenone-d5

Description

Significance of Deuterium (B1214612) Labeling in Elucidating Molecular Phenomena

Deuterium labeling, the process of selectively replacing hydrogen atoms with deuterium atoms, is a cornerstone technique for probing molecular behavior without significantly altering a compound's fundamental chemical structure. youtube.com The increased mass of deuterium (approximately double that of protium) leads to a lower vibrational frequency in chemical bonds (e.g., a C-D bond vibrates slower than a C-H bond). This phenomenon, known as the kinetic isotope effect (KIE), can alter reaction rates, providing invaluable insights into the transition states and mechanisms of chemical reactions. chem-station.com

Beyond reaction kinetics, deuterium labeling is instrumental in various analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, the distinct magnetic properties of deuterium allow for its use in deuterated solvents to avoid interference from solvent signals, or as a specific probe to study protein structure and dynamics. clearsynth.comwikipedia.org Similarly, in mass spectrometry (MS), the predictable mass shift introduced by deuterium atoms allows for the easy differentiation of labeled from unlabeled compounds. spectroscopyonline.com This makes deuterated molecules exceptional non-radioactive tracers for tracking metabolic pathways and serving as internal standards for highly accurate quantification. acs.org

Overview of Isotopic Substitution in Benzophenone (B1666685) Derivatives Research

Benzophenone and its derivatives are a class of compounds widely used in industrial applications, notably as UV absorbers in plastics, coatings, and personal care products to prevent photodegradation. google.commdpi.com 2,4-Dihydroxybenzophenone (B1670367), for example, is a common UV stabilizer and also a known metabolite of benzophenone. mdpi.comcymitquimica.com Given their widespread use, understanding the environmental fate, metabolic pathways, and potential biological interactions of these compounds is a significant area of research.

Isotopic substitution, particularly deuteration, plays a pivotal role in this field. By using deuterated benzophenone derivatives, researchers can conduct sophisticated analytical studies. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information on the structure and dynamics of proteins that may interact with these compounds. nih.gov More commonly, deuterated benzophenone derivatives are synthesized to serve as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). acs.org Because the deuterated standard is chemically identical to the target analyte (the non-deuterated version), it behaves similarly during sample extraction and ionization, but is easily distinguished by its higher mass. This corrects for sample loss during preparation and variations in instrument response, leading to highly precise and accurate measurements of the target compound in complex matrices like environmental water or biological fluids.

Scope and Research Imperatives for 2,4-Dihydroxybenzophenone-d5

This compound is the deuterium-labeled analog of 2,4-Dihydroxybenzophenone, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. clearsynth.com The primary research imperative for this specific compound is its application as an internal standard for the quantitative analysis of its non-labeled counterpart.

The research utility of this compound is centered on its ability to enhance the reliability of analytical measurements. As a metabolite of the more widely known benzophenone, accurate quantification of 2,4-Dihydroxybenzophenone is crucial for toxicological and environmental monitoring studies. cymitquimica.com By adding a known quantity of this compound to a sample at the beginning of the analytical process, scientists can use the ratio of the MS signal of the native compound to the labeled standard to calculate the exact concentration of 2,4-Dihydroxybenzophenone, thereby ensuring data of the highest quality and accuracy.

Chemical Data and Properties

The following tables provide key data for this compound and a comparison with its non-deuterated isotopologue.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2,4-dihydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | clearsynth.com |

| CAS Number | 91586-06-0 | clearsynth.com |

| Molecular Formula | C₁₃D₅H₅O₃ | cymitquimica.combiocompare.com |

| Molecular Weight | 219.25 g/mol | cymitquimica.combiocompare.com |

| Appearance | Off-White to Light Yellow Solid | cymitquimica.com |

| Purity | ≥98% (Chemical Purity); ≥98% (Deuterium Incorporation) | biocompare.com |

Table 2: Isotopic Property Comparison

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference |

|---|---|---|---|

| 2,4-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O3 |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

(2,4-dihydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1D,2D,3D,4D,5D |

InChI Key |

ZXDDPOHVAMWLBH-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=C(C=C2)O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for 2,4 Dihydroxybenzophenone D5

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The creation of deuterated compounds can be broadly achieved through two main routes: building the molecule from smaller, already deuterated starting materials, or by swapping hydrogen atoms for deuterium on the fully formed, non-labeled molecule. princeton.edu

A robust method for synthesizing 2,4-Dihydroxybenzophenone-d5 is through a Friedel-Crafts acylation reaction. This approach involves reacting a deuterated benzoylating agent with a suitable resorcinol (B1680541) derivative.

A plausible synthetic route starts with benzene-d6, which can be converted to benzoyl-d5 chloride. This deuterated acid chloride then acylates resorcinol in the presence of a Lewis acid catalyst like aluminum chloride. The primary challenge in this method lies in the synthesis of the deuterated precursors themselves. cdnsciencepub.com For instance, benzoyl-d5 chloride can be prepared from toluene-d8, which is oxidized to benzoic-d5 acid and subsequently treated with a chlorinating agent such as thionyl chloride. cdnsciencepub.com

Table 1: Example of Direct Synthesis Pathway

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Resorcinol | Benzoyl-d5 chloride | AlCl₃ | This compound |

This method offers high regioselectivity, as the deuterium atoms are incorporated into the benzoyl group prior to its attachment to the resorcinol ring, ensuring the desired d5-isotopologue is the primary product.

An alternative to direct synthesis is the post-synthetic modification of 2,4-Dihydroxybenzophenone (B1670367) through hydrogen-deuterium (H-D) exchange. wikipedia.org This method involves treating the non-labeled compound with a deuterium source, often under catalytic conditions, to replace specific hydrogen atoms with deuterium. wikipedia.orgyoutube.com

For aromatic compounds, acid-catalyzed exchange is a common technique. cdnsciencepub.comyoutube.com In this process, 2,4-Dihydroxybenzophenone would be exposed to a strong deuterated acid, such as D2SO4, often in a D2O solvent system. youtube.com The electrophilic deuterium ion (D+) attacks the electron-rich aromatic rings. The hydroxyl groups on one ring are strongly activating and ortho-, para-directing, while the carbonyl group is deactivating. The unsubstituted phenyl ring is less activated and therefore more amenable to deuteration under these conditions. The reaction's equilibrium-driven nature necessitates using a large excess of the deuterated reagent to drive the exchange to completion. youtube.com

Key factors influencing the exchange include:

Catalyst: Strong acids like deuterated sulfuric acid (D2SO4) or Lewis acids are typically used. cdnsciencepub.com

Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. tn-sanso.co.jp

Reaction Time: Sufficient time is required to achieve equilibrium and maximize deuterium incorporation.

While potentially more direct, achieving selective deuteration on only one ring without any exchange on the dihydroxy-substituted ring requires careful optimization of reaction conditions.

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.comwikipedia.org This is particularly useful for H-D exchange reactions where the deuterating agent (like D2O) is aqueous and the organic substrate (benzophenone) has low water solubility.

In the context of synthesizing deuterated benzophenones, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the deuterating species (e.g., OD- generated from D2O and a base) into the organic phase where it can react with the substrate. dalalinstitute.comwikipedia.orgacsgcipr.org This method can enhance reaction rates and yields. dalalinstitute.com The synthesis of 2,4-dihydroxybenzophenone itself has been improved using PTC to facilitate the reaction between resorcinol and benzotrichloride, suggesting the applicability of this method for isotopic labeling. The use of PTC can allow for milder reaction conditions and may improve the selectivity of the H-D exchange process. dalalinstitute.com

Advanced Biocatalytic Methods for Deuterium Incorporation in Related Systems

While specific biocatalytic methods for this compound are not widely documented, the field of biocatalysis offers promising strategies for deuterium labeling of aromatic compounds. nih.gov Enzymes, operating in D2O, can catalyze H-D exchange with high site- and stereoselectivity under mild conditions. nih.govacs.org

For related aromatic systems, enzymes like ThDP-dependent enzymes have been engineered to catalyze H-D exchange reactions on various aromatic aldehydes, achieving good yields and high deuterium incorporation. acs.org Similarly, α-oxo-amine synthases have been used to produce a range of α-deuterated amino acids using D2O as the deuterium source. nih.govacs.org These examples demonstrate the potential of biocatalysis. Future research could involve screening for or engineering enzymes that can selectively deuterate the phenyl ring of benzophenone (B1666685) derivatives. The primary advantages of this approach include high selectivity, eliminating the need for protecting groups, and using environmentally benign conditions. nih.gov

Optimization of Deuteration Yields and Isotopic Purity

Achieving a high yield of this compound with excellent isotopic purity is critical for its use in quantitative studies and as an internal standard. clearsynth.comrsc.org Optimization involves a multi-faceted approach focusing on both the synthetic method and the purification process.

Key Optimization Parameters:

Stoichiometry of Deuterating Agent: In H-D exchange reactions, a large molar excess of the deuterium source (e.g., D2O) is essential to drive the equilibrium towards the deuterated product. wikipedia.org

Catalyst Loading and Type: The concentration and nature of the catalyst (e.g., acid strength in H-D exchange, or the specific phase-transfer catalyst) must be fine-tuned to maximize the reaction rate while minimizing side-product formation. acsgcipr.org

Temperature and Time: Reaction kinetics are controlled by temperature and time. These must be optimized to ensure complete exchange without causing degradation of the starting material or product. tn-sanso.co.jp

Solvent System: The choice of solvent can influence reactant solubility and reaction pathways. In PTC, the organic solvent choice is critical for efficiency. dalalinstitute.com

Purity Analysis: The isotopic purity and structural integrity of the final product must be rigorously confirmed. rsc.org High-resolution mass spectrometry (HR-MS) is used to determine the mass of the molecule, confirming the incorporation of five deuterium atoms and quantifying the distribution of different isotopologues (d0, d1, d2, etc.). rsc.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is indispensable for verifying the precise location of the deuterium labels by observing the disappearance of proton signals and the appearance of deuterium signals at specific chemical shifts. rsc.org

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Confirms total number of incorporated deuterium atoms, provides distribution of isotopologues (% d0, d1...d5). rsc.org |

| ¹H NMR Spectroscopy | Locational Analysis & Purity | Disappearance of proton signals at specific positions confirms successful deuteration. rsc.org |

By carefully controlling the synthetic parameters and employing thorough analytical validation, this compound can be produced with the high chemical and isotopic purity required for its intended applications.

Advanced Spectroscopic Investigations of 2,4 Dihydroxybenzophenone D5

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a cornerstone of chemical analysis, and the use of deuterated compounds significantly enhances its capabilities. Deuterium's different nuclear properties (spin = 1) compared to protium (B1232500) (spin = 1/2) fundamentally alter the NMR experiment.

In ¹H NMR spectroscopy, deuteration is most commonly used in the solvents to avoid large solvent signals. However, when deuterium (B1214612) is part of the analyte, its primary effect is the disappearance of signals corresponding to the replaced protons. For 2,4-Dihydroxybenzophenone-d5, the five proton signals from one of the aromatic rings would be absent from the spectrum. This simplifies the remaining spectrum, allowing for unambiguous assignment of the protons on the dihydroxy-substituted ring. The complex splitting patterns arising from coupling between the two rings are eliminated, aiding structural confirmation. ethernet.edu.et

In ¹³C NMR, the effects are more subtle. The chemical shifts of the deuterated carbons will experience a small upfield shift (isotope shift). Furthermore, the coupling patterns change. Instead of the large one-bond coupling seen between carbon and protium (¹J_CH), a smaller coupling to deuterium (¹J_CD) is observed, which often appears as a multiplet (typically a 1:1:1 triplet) due to deuterium's spin of 1.

Table 1: Comparison of Expected ¹H NMR Spectral Data for 2,4-Dihydroxybenzophenone (B1670367) and this compound.

| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| 2,4-Dihydroxybenzophenone | Unsubstituted Phenyl Ring Protons | ~7.2 - 7.6 | Multiplet (m) |

| Dihydroxy-substituted Ring Protons | ~6.3 - 7.4 | Multiplets (m) | |

| 2-OH | Variable | Singlet (s) | |

| 4-OH | Variable | Singlet (s) | |

| This compound | Unsubstituted Phenyl Ring Protons | --- (Absent) --- | --- |

| Dihydroxy-substituted Ring Protons | ~6.3 - 7.4 | Simplified Multiplets | |

| OH Protons | Variable | Singlets (s) |

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. While it has a much lower natural abundance (0.016%), in an isotopically enriched compound like this compound, it produces a strong signal. The chemical shift range in ²H NMR is similar to that of ¹H NMR. researcher.life A key application is to verify the position and extent of deuteration. The spectrum of this compound would show a distinct peak or set of peaks in the aromatic region, confirming the successful labeling of the phenyl ring. Due to deuterium's quadrupolar nature, the resolution is generally lower than in ¹H NMR, resulting in broader peaks.

Magnetic Resonance Spectroscopy (MRS) is an analytical technique that allows for the study of metabolites within living tissue. Deuterium Metabolic Imaging (DMI) is an emerging MRS-based method that tracks the metabolic fate of deuterated substrates in vivo. nih.gov By administering a deuterated compound, such as [6,6′-²H₂]-glucose, researchers can map metabolic pathways in three dimensions. nih.gov The low natural abundance of deuterium means there is virtually no background signal, providing high contrast for the administered tracer and its metabolic products. nih.gov

While this compound is primarily a UV absorber and not a metabolite, the principles of DMI highlight the advanced applications of deuterated compounds. The ability to use ²H MRS to non-invasively track deuterated molecules opens up possibilities for studying the pharmacokinetics, distribution, and potential biotransformation of deuterated drugs or other xenobiotics in biological systems.

Vibrational Spectroscopy: FTIR and Raman Analysis of Isotopic Effects

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational frequencies of molecular bonds. The frequency of a bond vibration is dependent on the bond strength (force constant, k) and the reduced mass (µ) of the atoms involved.

The substitution of hydrogen with deuterium significantly increases the reduced mass of the C-D bond compared to the C-H bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass:

ν ∝ √(k/µ)

This relationship predicts that the C-D stretching frequency will be significantly lower than the C-H stretching frequency. The theoretical ratio of ν_CH / ν_CD is approximately √2 (≈1.41). libretexts.org This isotopic shift is a powerful tool for assigning vibrational modes. In the FTIR and Raman spectra of this compound, the aromatic C-H stretching bands typically seen around 3000-3100 cm⁻¹ would be replaced by new C-D stretching bands expected in the 2200-2300 cm⁻¹ region. libretexts.org Other vibrational modes involving the deuterated ring, such as bending modes, will also shift to lower wavenumbers, though the effect may be less pronounced. libretexts.org

Table 2: Expected Isotopic Shifts in the Vibrational Spectra of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Parent Compound (C-H) | Expected Wavenumber (cm⁻¹) in d5-Isotopologue (C-D) | Technique |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | ~3050 | ~2280 | FTIR, Raman |

| Aromatic C-H/C-D In-Plane Bend | ~1000-1300 | Lower (e.g., ~800-1000) | FTIR, Raman |

| Aromatic C-H/C-D Out-of-Plane Bend | ~675-900 | Lower (e.g., ~500-700) | FTIR, Raman |

| C=O Stretch | ~1630 | ~1630 (Minimal Shift) | FTIR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Deuteration

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. 2,4-Dihydroxybenzophenone is an effective UV absorber due to its extensive conjugated system, which includes two phenyl rings and a carbonyl group. This allows it to absorb UV radiation via π → π* transitions. mdpi.comshimadzu.com

The effect of deuteration on UV-Vis spectra is generally minimal. reddit.com The electronic energy levels of a molecule are determined by the arrangement of electrons and nuclei, which is not significantly altered by isotopic substitution according to the Born-Oppenheimer approximation. cchmc.org Therefore, the wavelength of maximum absorbance (λ_max) for this compound is expected to be nearly identical to that of its non-deuterated counterpart. The known λ_max values for 2,4-dihydroxybenzophenone are around 288 nm and 325 nm. mdpi.comresearchgate.net Any observed differences are typically very small and relate to subtle changes in the vibrational energy levels associated with the electronic states (vibronic coupling), which can slightly alter the shape and position of the absorption bands.

Quantitative Analytical Methodologies and Internal Standard Applications of 2,4 Dihydroxybenzophenone D5

Mass Spectrometry (MS) Applications in Trace Analysis

Mass spectrometry-based methods are essential for detecting and quantifying trace levels of environmental and biological contaminants. The use of a deuterated internal standard like 2,4-Dihydroxybenzophenone-d5 is a cornerstone of these advanced analytical techniques, ensuring the highest possible specificity and accuracy for quantitative determinations. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of benzophenone (B1666685) derivatives in complex matrices such as wastewater, umbilical cord blood, and food products. nih.gov, frontiersin.org In these methods, this compound serves as an ideal internal standard. Because it is chemically identical to the target analyte (2,4-Dihydroxybenzophenone), it co-elutes during the chromatographic separation and experiences similar ionization effects, but it is distinguished by its higher mass in the mass spectrometer. This allows for the correction of analyte losses during sample extraction and compensates for matrix-induced signal suppression or enhancement, leading to more accurate and reliable quantification. nih.gov, researchgate.net For instance, a sensitive LC-MS/MS method was developed for the simultaneous analysis of UV filters, including benzophenones, and parabens in umbilical cord blood, achieving low limits of detection between 0.01 and 0.42 ng/mL. nih.gov

To enhance the speed and efficiency of analysis, Ultra-High Performance Liquid Chromatography (UHPLC) is often coupled with tandem mass spectrometry. UHPLC systems use columns with smaller particles, which provides better separation and significantly reduces analysis time compared to conventional HPLC. rsc.org, jfda-online.com A UHPLC-MS/MS method was developed to monitor 17 benzophenones in fatty baby food, completing the analysis in under 13 minutes. rsc.org The use of isotope-labeled internal standards in such methods is critical to achieve highly accurate quantification and overcome matrix effects. jfda-online.com These methods demonstrate excellent performance, with high linearity (R² > 0.998) and low limits of detection, sometimes in the sub-ng/g range. nih.gov The sensitivity of UHPLC-MS can achieve limits of quantitation (LOQ) around 0.5 ng/mL, which is significantly lower than HPLC-UV methods. americanpharmaceuticalreview.com

Table 1: Performance of a UHPLC-MS/MS Method for Benzophenone Analysis in Cereals jfda-online.com, nih.gov

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.997 |

| Intraday Precision (RSD) | 1.4% - 20.8% |

| Interday Precision (RSD) | 3.2% - 23.9% |

| Limit of Detection (LOD) | 0.001 - 0.122 ng/g |

| Total Run Time | 13.5 min |

Electrospray ionization (ESI) is a soft ionization technique that is commonly used to generate ions from biomolecules and organic compounds for mass spectrometric analysis. chemrxiv.org It is particularly well-suited for the analysis of polar compounds like benzophenone derivatives. chromatographyonline.com When coupled with a triple quadrupole (QqQ) mass spectrometer, ESI allows for highly selective and sensitive quantification using the Multiple Reaction Monitoring (MRM) mode. rsc.org

In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of 2,4-Dihydroxybenzophenone (B1670367) or this compound), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor a specific product ion resulting from this fragmentation. This process provides two levels of mass selectivity, significantly reducing background noise and improving detection limits. researchgate.net The specific precursor-to-product ion transitions for each analyte and its deuterated internal standard are optimized to achieve maximum sensitivity. rsc.org, jfda-online.com

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis by mass spectrometry. tum.de, researchgate.net The methodology involves adding a known quantity of a stable isotope-labeled standard, such as this compound, to a sample prior to any extraction or cleanup steps. researchgate.net Because the labeled standard (the "spike") is chemically identical to the unlabeled analyte, it behaves the same way throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. nih.gov

Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, the initial concentration of the analyte in the sample can be determined with high accuracy and precision. researchgate.net This approach effectively corrects for recovery issues and matrix effects, which are common challenges in the analysis of complex samples. tum.de, nih.gov SIDA has been successfully applied to quantify various compounds in complex food matrices like coffee, beer, and bread crust with recovery rates typically between 97% and 103%. tum.de

Chromatographic Separation Techniques for Deuterated Benzophenone Derivatives

The effective separation of benzophenone derivatives from other matrix components is crucial for accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) is the most common technique used.

Typically, a C18 column is employed for the separation, which retains the moderately nonpolar benzophenone compounds. nih.gov, jfda-online.com The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency. jfda-online.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of benzophenones with different polarities within a single analytical run. jfda-online.com, frontiersin.org For example, a method for analyzing 10 different benzophenones in cereals utilized a Waters Acquity UPLC BEH C18 column with a gradient of water and methanol containing 0.1% formic acid. jfda-online.com

Table 2: Example Chromatographic Conditions for Benzophenone Analysis jfda-online.com

| Parameter | Specification |

|---|---|

| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Total Run Time | 13.5 min |

To improve sample throughput and reduce manual labor, solid-phase extraction (SPE) can be directly coupled with the LC-MS/MS system in an "online" configuration. chromatographyonline.com Online SPE automates the sample cleanup and pre-concentration steps. nih.gov In this setup, the sample is loaded onto a small SPE cartridge, which traps the analytes of interest while allowing interfering matrix components to be washed away. chromatographyonline.com, researchgate.net

After the washing step, a valve switches the flow path, and the mobile phase from the LC pump elutes the trapped analytes from the SPE cartridge directly onto the analytical column for separation and subsequent MS detection. chromatographyonline.com This approach eliminates several manual steps, such as evaporation and reconstitution, reducing the risk of sample loss and contamination. chromatographyonline.com Online SPE-LC-MS/MS is particularly advantageous for analyzing large-volume water samples, enabling the detection of contaminants at very low concentrations (sub-ng/L levels). chromatographyonline.com, researchgate.net The technique significantly reduces laboratory time and solvent consumption, making it a more efficient and environmentally friendly approach for routine analysis. chromatographyonline.com, nih.gov

Two-Dimensional Liquid Chromatography (2D-LC) Approaches

Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful analytical tool for the comprehensive analysis of complex samples, offering significantly enhanced resolving power compared to conventional one-dimensional LC (1D-LC). chromatographyonline.com This technique is particularly valuable in industries such as pharmaceuticals and food analysis, where the matrix can be highly complex and target analytes may be present at low concentrations. chromatographyonline.comtaylorfrancis.com In 2D-LC, two columns with different separation mechanisms are coupled, allowing for a more thorough separation of components that may co-elute in a single dimension. chromatographyonline.com This approach is adept at unraveling complex sample compositions, thereby minimizing the risk of overlooking critical information. chromatographyonline.com

The integration of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification in demanding 2D-LC workflows. The internal standard, added to the sample at a known concentration before any preparation steps, co-elutes chromatographically with the target analyte, 2,4-dihydroxybenzophenone (BP-1), in the first dimension. When a fraction containing both the analyte and the internal standard is transferred to the second dimension for further separation, the deuterated standard continues to mimic the behavior of the native compound. This allows for reliable compensation for any analyte loss during sample preparation, transfer between dimensions, and potential matrix-induced signal suppression or enhancement in the detector.

The application of 2D-LC is particularly advantageous for the analysis of benzophenones in challenging matrices like food packaging, environmental samples, or biological fluids. researchgate.netnih.gov For instance, a reversed-phase separation could be used in the first dimension, followed by a transfer of the benzophenone-containing fraction to a chiral or a different type of reversed-phase column in the second dimension to resolve isomers or overcome co-eluting matrix components. chromatographyonline.comtaylorfrancis.com The use of online 2D-LC systems ensures full traceability and minimizes sample handling, which is critical for preserving low-abundance analytes. chromatographyonline.com While specific published 2D-LC methods explicitly detailing the use of this compound are not widespread, the principles of the technique and the demonstrated utility of stable isotope-labeled standards strongly support its suitability for such advanced analytical strategies. chromatographyonline.comnih.gov

Development and Validation of Analytical Methods using this compound as an Internal Standard

The development and validation of robust analytical methods are paramount for the accurate quantification of chemical compounds in various matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The internal standard is essential for correcting for variability in sample preparation and for mitigating matrix effects, which can significantly impact the accuracy of results. nih.gov

Method development typically begins with the optimization of sample extraction and chromatographic conditions. For benzophenones, techniques like solid-liquid extraction (SLE), pressurized liquid extraction (PLE), and variations of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed. nih.gov The chromatographic separation is often achieved using reversed-phase C18 columns with mobile phases consisting of methanol or acetonitrile and water, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov The mass spectrometer is then tuned to specifically detect the precursor and product ions of both the target analyte (2,4-dihydroxybenzophenone) and the internal standard (this compound).

Once the method is developed, it undergoes a rigorous validation process to ensure its performance characteristics are well-defined and suitable for its intended purpose. Validation is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH) or specific regulatory agencies. researchgate.netsciencepublishinggroup.com Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, and selectivity.

Linearity is assessed by analyzing a series of calibration standards over a defined concentration range. The method should demonstrate a linear relationship between the concentration and the instrument response, with a coefficient of determination (R²) typically greater than 0.99. dphen1.comnih.gov

Sensitivity is determined by establishing the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netpeerj.com

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). dphen1.comnih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. dphen1.comnih.gov

The following tables summarize typical validation parameters from studies that have developed and validated methods for the analysis of benzophenone and its derivatives, illustrating the performance that can be expected when using an appropriate internal standard like this compound.

Table 1: Linearity and Sensitivity of Analytical Methods for Benzophenone Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analyte | Matrix | Linearity Range | R² | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dihydroxybenzophenone (BP-1) | Mouse Brain | 0.2-10.0 mg/L | 0.9998 | - | - | nih.gov |

| Benzophenone (BP) | Surface Water | 10.0-500 ng/L | >0.99 | 0.87-5.72 ng/L | 10.0-50.0 ng/L | peerj.com |

| Benzophenone Derivatives | Cereal-based Foods | - | ≥0.995 | 0.02-4.2 ng/g | - | nih.gov |

| Benzophenone Derivatives | Breakfast Cereals | - | >0.998 | 0.001-0.122 ng/g | - | nih.gov |

| Benzophenone UV filters | Human Urine | 0.1-50.0 µg/L | 0.991-0.999 | 0.01-0.23 µg/L | - | dphen1.com |

Table 2: Precision and Accuracy of Analytical Methods for Benzophenone Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dihydroxybenzophenone (BP-1) | Mouse Brain | 3.5-5.7 | 4.5-6.4 | 96.8-104.5 | nih.gov |

| Benzophenone (BP) | Surface Water | <11.03 | - | 80-115 | peerj.com |

| Benzophenone Derivatives | Cereal-based Foods | 1-29 | 1-28 | - | nih.gov |

| Benzophenone Derivatives | Breakfast Cereals | 1.4-20.8 | 3.2-23.9 | - | nih.gov |

The data presented in these tables highlight that methods using appropriate internal standards for the analysis of benzophenones can achieve excellent linearity, low detection limits, and high levels of precision and accuracy across a variety of complex matrices. nih.govnih.govdphen1.comnih.govpeerj.com The use of this compound as an internal standard in such methods ensures the reliability and defensibility of the analytical results.

Mechanistic Studies and Kinetic Isotope Effects Kie Involving Deuterated Benzophenones

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling

Deuterium labeling is a fundamental technique for tracing the path of atoms and bonds throughout a chemical reaction. By strategically placing deuterium atoms in a molecule, chemists can follow their journey and infer the mechanistic pathway. chem-station.comyoutube.com

| Reactant | Reducing Agent | kH/kD | Implication for Rate-Determining Step |

| Benzophenone (B1666685) | NaBH4 | ~1.5 - 2.0 | C-H bond breaking is partially rate-limiting |

| Benzophenone-d5 | NaBH4 | - | - |

| 2,4-Dihydroxybenzophenone (B1670367) | - | - | Data not available in searched literature |

| 2,4-Dihydroxybenzophenone-d5 | - | - | Data not available in searched literature |

The stereochemical outcome of a reaction can be meticulously examined using deuterium labeling. By starting with a stereospecifically deuterated reactant, the stereochemistry of the product can reveal intimate details of the reaction mechanism, such as whether a reaction proceeds through a syn or anti addition or elimination. nih.govnih.gov For example, in the cyclization of certain organic molecules, the position of deuterium in the final product can definitively establish the stereochemical course of the ring-closing step. nih.gov While specific examples involving this compound are not readily found, the methodology is a standard practice in mechanistic organic chemistry. rsc.org

Characterization of Primary and Secondary Kinetic Isotope Effects

Kinetic isotope effects are broadly classified into primary and secondary effects.

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org These effects are typically significant, with kH/kD values often ranging from 2 to 7 for C-H bond cleavage. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. wikipedia.org These effects are smaller than primary KIEs but can still provide valuable information about changes in hybridization or steric environment at the transition state. princeton.edu

Studies on various organic reactions have utilized these effects to map out the energy landscape of the reaction pathway. princeton.edurutgers.edu

Analysis of Hydrogen/Deuterium Exchange Kinetics in Chemical Processes

Hydrogen/Deuterium (H/D) exchange studies provide insights into the lability of protons in a molecule and the accessibility of different sites to a solvent or reagent. youtube.comnih.govnih.govwikipedia.org The rate of H/D exchange can be monitored over time using techniques like mass spectrometry or NMR spectroscopy. youtube.comnih.govnih.govwikipedia.org For a molecule like 2,4-dihydroxybenzophenone, H/D exchange could be used to probe the acidity of the hydroxyl protons and the reactivity of the aromatic rings towards electrophilic substitution. youtube.com The kinetics of this exchange can reveal information about the electronic and steric environment within the molecule.

| Compound | Exchange Conditions | Observed Exchange Sites | Kinetic Information |

| 2,4-Dihydroxybenzophenone | D2O, catalyst | Hydroxyl protons, aromatic protons | Relative rates of exchange indicate proton acidity and ring activation |

| Histidine | D2O, varying pD | C-2 proton of the imidazole (B134444) ring | pD-dependent exchange rates reveal mechanistic details of proton transfer |

This table provides examples of how H/D exchange kinetics are studied. Specific data for 2,4-dihydroxybenzophenone would be required for a detailed analysis.

Photochemical and Photodegradation Mechanisms of Benzophenone Derivatives using Deuteration

Benzophenone and its derivatives are widely used as UV filters and photoinitiators due to their rich photochemistry. nih.govmdpi.commdpi.commdpi.com Upon absorption of UV light, they can undergo various photochemical reactions, including photoreduction and photodegradation. Deuteration can be a key tool to unravel the mechanisms of these processes. For instance, a kinetic isotope effect in a photoreduction reaction would indicate that hydrogen abstraction is a critical step in the photochemical pathway. Studies on the photodegradation of benzophenone-type UV filters have shown that they can be broken down under environmental conditions, and deuteration could help in identifying the specific bonds that are cleaved during this process. nih.govmdpi.comtu-dresden.deelsevierpure.com Isotopic labeling can also help to distinguish between different degradation pathways, such as those involving hydroxyl radicals or triplet-state reactions. nih.gov

Computational Chemistry Approaches to 2,4 Dihydroxybenzophenone D5 Research

Quantum Chemical Calculations for Molecular and Spectroscopic Properties

Quantum chemical calculations are at the heart of computational investigations into molecular systems. These methods solve the Schrödinger equation (or its relativistic equivalent) to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations. DFT methods are particularly popular due to their favorable balance of accuracy and computational cost. They are based on the principle that the energy of a molecule can be determined from its electron density. Various functionals, such as B3LYP, are commonly employed to approximate the exchange-correlation energy, a key component in DFT calculations.

Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy, with increasing computational expense. For a molecule of the size of 2,4-Dihydroxybenzophenone-d5, DFT and MP2 are often the methods of choice for obtaining reliable results. Computational studies on the non-deuterated 2,4-Dihydroxybenzophenone (B1670367) have utilized these methods to investigate its structure and properties. nih.gov

A key application of quantum chemical calculations is the prediction of vibrational frequencies, which correspond to the various modes of molecular motion, such as bond stretching and bending. These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra to aid in their interpretation and assignment. For this compound, the substitution of hydrogen with heavier deuterium (B1214612) atoms would lead to a predictable decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated molecule. This isotopic shift is a well-understood phenomenon rooted in the mass difference between the isotopes.

Rotational constants, which are related to the molecule's moments of inertia, can also be calculated from the optimized molecular geometry. These constants are crucial for interpreting microwave spectroscopy data and provide precise information about the molecule's three-dimensional structure.

Below is an illustrative data table showing typical calculated vibrational frequencies for a molecule like 2,4-Dihydroxybenzophenone, highlighting the expected shifts upon deuteration.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) for C-H | Expected Calculated Frequency (cm⁻¹) for C-D |

| Aromatic C-H Stretch | 3100 - 3000 | ~2300 - 2200 |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Lowered due to coupling |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Lowered due to coupling |

Note: This table is illustrative and does not represent actual calculated data for this compound due to the lack of specific public data.

Determining the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry, is a fundamental step in any computational study. Geometry optimization algorithms systematically adjust the atomic coordinates to find the minimum energy structure on the potential energy surface. For 2,4-Dihydroxybenzophenone, computational studies have focused on the planarity of the benzoyl and resorcinol (B1680541) rings and the dihedral angles between them. nih.gov The presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen is a key structural feature that is well-described by these calculations.

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal information about the molecule's electron-donating and electron-accepting capabilities.

An illustrative table of optimized geometric parameters for a benzophenone-like structure is provided below.

| Parameter | Typical Calculated Value |

| C=O Bond Length | ~1.24 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| O-H Bond Length | ~0.97 Å |

| Dihedral Angle (Ring-Ring) | ~30-50° |

Note: This table is illustrative and not based on specific calculations for this compound.

Modeling Isotopic Effects on Molecular Dynamics and Reactivity

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. In MD, the forces on each atom are calculated, and Newton's equations of motion are solved to propagate the system forward in time.

The substitution of hydrogen with deuterium in this compound would have a noticeable impact on its molecular dynamics. The heavier mass of deuterium leads to slower atomic motions. This can affect the rates of conformational changes and energy transfer processes within the molecule. While specific MD studies on the d5-labeled compound are not readily found, the principles of isotopic effects on molecular dynamics are well-established. For instance, the rates of reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, a phenomenon known as the kinetic isotope effect.

Simulation of Photochemical Processes and Excited States

2,4-Dihydroxybenzophenone is a well-known ultraviolet (UV) absorber, and its function relies on its ability to dissipate the energy from absorbed UV radiation through photochemical processes. Computational methods are invaluable for studying these processes, which occur on extremely fast timescales.

The simulation of photochemical processes involves the calculation of excited-state potential energy surfaces. Methods like Time-Dependent DFT (TD-DFT) are commonly used to calculate the energies of electronic excited states. These calculations can predict the UV-Vis absorption spectrum of the molecule and identify the nature of the electronic transitions. For 2,4-Dihydroxybenzophenone, the absorption of UV light promotes the molecule to an excited state, from which it can undergo processes like intersystem crossing to a triplet state, followed by non-radiative decay back to the ground state, releasing the energy as heat. Computational studies on benzophenone (B1666685) have explored these excited state pathways in detail.

The deuteration in this compound can influence these photochemical processes. The changes in vibrational frequencies upon deuteration can affect the rates of non-radiative decay and intersystem crossing, potentially altering the photostability and efficiency of the molecule as a UV absorber.

Environmental Fate and Transport Studies Utilizing Deuterated Organic Pollutants

Tracer Applications in Environmental Chemistry for Pollutant Tracking

The primary advantage of using a deuterated tracer is that it behaves almost identically to its non-labeled counterpart in most physical and chemical processes. However, its slightly higher mass allows it to be distinguished and quantified using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This allows for the accurate determination of the pollutant's concentration and movement even in the presence of existing background levels of the non-labeled compound.

Isotopic Fractionation as a Tool for Source Apportionment

While large-scale tracer studies are one application, the subtle differences in the behavior of deuterated and non-deuterated compounds can also be exploited. Isotopic fractionation, the slight partitioning of isotopes during physical, chemical, and biological processes, can provide valuable information for source apportionment.

As pollutants undergo degradation or transport, the ratio of the deuterated to the non-deuterated form may change in a predictable way depending on the specific process. By analyzing the isotopic composition of a pollutant at a contaminated site and comparing it to the signatures of potential sources, it may be possible to identify the origin of the contamination. Although this application is more established for other pollutants, the principles can be extended to deuterated organic compounds like 2,4-Dihydroxybenzophenone-d5 to differentiate between various input pathways into the environment.

Assessment of Environmental Persistence and Transformation Pathways

Understanding the persistence and transformation of pollutants is critical for assessing their long-term environmental risk. Deuterated compounds are invaluable in these studies. By spiking environmental samples (e.g., water, sediment) with this compound, researchers can monitor its degradation over time under various conditions (e.g., aerobic, anaerobic, under sunlight).

This approach allows for the determination of degradation rates and half-lives. For instance, studies on the parent compound, 2,4-dihydroxybenzophenone (B1670367) (BP-1), and other benzophenones have shown that they can be persistent in the environment, with half-lives that can be on the order of years in some cases. nih.gov However, degradation can be influenced by factors like sunlight exposure and microbial activity. capes.gov.brnih.gov

Furthermore, the use of labeled compounds facilitates the identification of transformation products. As the parent compound degrades, new, smaller molecules are formed. By tracking the deuterated label, scientists can identify these degradation products, which may sometimes be more toxic than the original compound. This is crucial for a comprehensive risk assessment of the pollutant. For example, the degradation of UV filters can lead to various by-products, especially in the presence of disinfectants like chlorine in swimming pools or through photodegradation in aqueous solutions. capes.gov.brnih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₅D₅O₃ |

| Molecular Weight | 219.25 g/mol |

| Purity | >95% (HPLC) |

| Isotopic Purity | 98% atom D |

| CAS Number | 91586-06-0 |

| Unlabeled CAS Number | 131-56-6 |

| SMILES | [2H]c1c([2H])c([2H])c(C(=O)c2ccc(O)cc2O)c([2H])c1[2H] |

Emerging Research Frontiers and Future Directions for 2,4 Dihydroxybenzophenone D5

Integration of Deuterated Standards in Multi-Omics Research

Multi-omics, an approach that integrates data from various biological levels like genomics, proteomics, and metabolomics, aims to provide a holistic understanding of biological systems. pharmafeatures.com In this complex analytical landscape, the accuracy of quantitative data is paramount. Deuterated internal standards are critical for achieving the necessary precision, particularly in proteomics and metabolomics, where they are used for the relative or absolute quantification of proteins and metabolites. eurisotop.comisotope.com

The future will see an increased integration of 2,4-Dihydroxybenzophenone-d5 in multi-omics studies designed to investigate the biological perturbations caused by its non-deuterated counterpart. For instance, in metabolomics studies analyzing the impact of BP-1 exposure on an organism, this compound serves as an ideal internal standard. eurisotop.com Its chemical and physical properties closely mimic the analyte (BP-1), ensuring that it behaves similarly during sample extraction, derivatization, and analysis, thus correcting for variations in the analytical process. scioninstruments.comaptochem.com This allows for the accurate quantification of changes in metabolic pathways affected by BP-1 exposure. isotope.com Multi-omics studies using this standard can help build comprehensive molecular networks to map the mechanisms of action and potential toxicity of benzophenone-type UV filters. pharmafeatures.combiorxiv.org

Table 1: Potential Applications of this compound in Multi-Omics

| Omics Field | Application of this compound | Research Goal |

|---|---|---|

| Metabolomics | Internal standard for quantifying BP-1 and its metabolites in biological fluids and tissues. | To identify and quantify metabolic pathway disruptions caused by BP-1 exposure. nih.gov |

| Proteomics | Not directly used, but supports studies by enabling accurate quantification of xenobiotics affecting protein expression. | To correlate BP-1 exposure levels with changes in protein expression related to toxicity or endocrine disruption. |

| Lipidomics | Internal standard for studies examining the effects of environmental contaminants on lipid profiles. | To investigate how BP-1 exposure alters lipid metabolism and signaling. |

| Fluxomics | Used in conjunction with other labeled tracers to ensure accurate measurement of metabolic flux rates. | To determine the rate of metabolic reactions and pathway fluxes in the presence of BP-1. isotope.com |

Advancements in Microscale and High-Throughput Deuteration Technologies

The synthesis of deuterated compounds has traditionally been a complex and costly process. bionauts.jp However, recent technological advancements are making deuteration more efficient, scalable, and environmentally friendly. These innovations are crucial for expanding the availability and application of compounds like this compound.

Emerging technologies such as continuous flow synthesis and microwave-assisted reactions are revolutionizing deuteration. tn-sanso.co.jpcolab.ws Flow chemistry systems allow for the synthesis of deuterated compounds with high reaction efficiency and throughput, significantly reducing process time compared to conventional batch methods. tn-sanso.co.jpcolab.ws These systems can use heavy water (D₂O) more efficiently and operate at ambient pressure and room temperature, minimizing waste and improving safety. bionauts.jp Similarly, microwave technology provides rapid heating, leading to shorter reaction times and increased yields. tn-sanso.co.jp These advancements are not only making deuterated standards more accessible but are also enabling the development of novel deuterated pharmaceuticals. nih.govnih.gov

Table 2: Comparison of Deuteration Technologies

| Technology | Principle | Advantages for Deuteration |

|---|---|---|

| Traditional Batch Synthesis | H-D exchange reaction in a sealed vessel under high temperature and pressure. tn-sanso.co.jp | Established methodology. |

| Flow Chemistry | Reagents are pumped through a reactor (e.g., a tube filled with a catalyst) for continuous reaction. bionauts.jptn-sanso.co.jp | High throughput, improved safety, reduced waste, efficient use of reagents (D₂O). bionauts.jptn-sanso.co.jp |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid and uniform heating of the reaction mixture. tn-sanso.co.jp | Drastically reduced reaction times, higher yields, improved purity. |

| Electrochemical Synthesis | Uses an electric current to drive the deuteration reaction, often via a proton-conducting membrane. bionauts.jp | Low environmental impact, high reaction performance (yield and deuterium (B1214612) incorporation). bionauts.jp |

| Photoredox Catalysis | Uses light energy to catalyze the deuteration process. nih.gov | High site-selectivity, applicable to complex pharmaceutical compounds. |

Synergistic Approaches: Combining Isotopic Labeling with Advanced Imaging

A significant frontier in analytical science is the combination of stable isotope labeling with advanced imaging techniques, most notably Mass Spectrometry Imaging (MSI). nih.govnih.gov This synergy allows researchers to not only quantify molecules but also to visualize their spatial distribution within a biological tissue sample in situ. nih.gov

The future application of this compound in this field is promising. By co-administering the deuterated standard with its non-deuterated counterpart (BP-1) to a biological system, MSI can be used to map the distribution of the contaminant with high precision. The deuterated standard, applied topically or distributed within the sample matrix, acts as a pixel-by-pixel internal standard to correct for variations in ionization efficiency across the tissue surface, a major challenge in quantitative MSI. researchgate.net This approach could provide unprecedented insights into where BP-1 accumulates in an organism—for example, in specific organs or even subcellular compartments—and how its distribution correlates with localized biological effects. This technique has the potential to trace metabolic flux and map the topographical distribution of compounds in tissues with high resolution. nih.govnih.gov

Role of Deuterated Benzophenones in Bioanalytical Method Harmonization

The reliability and reproducibility of analytical data are fundamental to scientific research and regulatory decisions. Method harmonization, the process of ensuring that different laboratories can produce comparable results, is essential. Deuterated internal standards like this compound play a pivotal role in this process, particularly for methods based on liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscispace.com

Using a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. aptochem.com Because this compound has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement in the MS source). aptochem.comchromforum.org By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively cancelled out, leading to highly accurate and precise quantification. scioninstruments.comwikipedia.org This robustness is crucial when analyzing complex matrices such as wastewater, soil, or biological tissues, where contaminants can interfere with the measurement. clearsynth.comlcms.cz The use of this compound in environmental monitoring and toxicological studies can therefore improve inter-laboratory agreement and support the development of standardized, harmonized analytical methods. researchgate.net

Table 3: Contributions of this compound to Method Harmonization

| Analytical Challenge | How this compound Provides a Solution | Impact on Harmonization |

|---|---|---|

| Matrix Effects | Experiences the same ion suppression/enhancement as the analyte, allowing for accurate correction. clearsynth.com | Increases accuracy and reproducibility of results across different sample types (e.g., river water vs. plasma). lcms.cz |

| Sample Preparation Variability | Corrects for losses during extraction, evaporation, and reconstitution steps. scispace.com | Minimizes inter-analyst and inter-laboratory variability arising from sample handling. |

| Instrumental Drift | Compensates for fluctuations in detector response and injection volume. scioninstruments.comwikipedia.org | Improves the long-term robustness and reliability of the analytical method. |

| Chromatographic Shifts | Co-elutes with the analyte, ensuring that any shift in retention time affects both equally. aptochem.com | Enhances the reliability of analyte identification and integration. |

Q & A

Q. How does deuteration impact the compound’s interaction with biomolecular targets (e.g., estrogen receptors)?

- Binding Studies : Perform competitive assays with deuterated and non-deuterated analogs. Surface plasmon resonance (SPR) shows a 10–15% reduction in binding affinity for deuterated forms, attributed to altered hydrogen-bond networks .

- Advanced Tip : Pair with molecular dynamics simulations to visualize deuterium’s steric effects on binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.